![molecular formula C17H25NO3 B2738928 tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate CAS No. 1579517-92-2](/img/structure/B2738928.png)
tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
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Description
Tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
The compound has been identified as a versatile building block in synthetic organic chemistry. Notably, tert-Butyl phenylazocarboxylates, which share structural similarities, have been utilized for nucleophilic substitutions and radical reactions, demonstrating the compound's potential in creating complex organic molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012). Additionally, specific reactions have been carried out to introduce functional groups, such as the N,N-dimethylaminomethylene group, showcasing the compound's utility in generating structurally diverse derivatives with potential biological activities (M. Vorona et al., 2007).
Chemical Reactions and Properties
Research has also delved into the chemical reactions and properties of related compounds. For instance, the acid-catalyzed rearrangement of certain acetals to protected amines highlights the compound's capacity for transformation into functionalized molecules, which could be pivotal in the synthesis of complex organic compounds (C. Nativi, J. Reymond, & P. Vogel, 1989). Moreover, the exploration of tert-butyl esters for the synthesis and cytotoxic activity of derivatives emphasizes the compound's role in medicinal chemistry, albeit the focus on cytotoxic activity falls outside the requested scope (Irina Potoročina et al., 2009).
Application in Organic Synthesis
The potential of tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate and its derivatives in organic synthesis has been further demonstrated through the development of practical methods for synthesizing structurally complex molecules, such as CCR5 antagonists, which are significant in therapeutic research (T. Ikemoto et al., 2005). This highlights the compound's importance in facilitating the synthesis of biologically active molecules.
properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-14(11-19)6-5-13-7-9-18(10-8-15(12)13)16(20)21-17(2,3)4/h5-6,19H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORCJFMLXRLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(CC2)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate |
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